molecular formula C22H22F2N4O2 B12498006 N-(3,5-difluorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide

N-(3,5-difluorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide

Cat. No.: B12498006
M. Wt: 412.4 g/mol
InChI Key: LHNUADYNSSIQKE-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide is a synthetic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C22H22F2N4O2

Molecular Weight

412.4 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H22F2N4O2/c23-18-10-15(11-19(24)12-18)13-25-22(29)17-6-8-28(9-7-17)14-20-26-21(27-30-20)16-4-2-1-3-5-16/h1-5,10-12,17H,6-9,13-14H2,(H,25,29)

InChI Key

LHNUADYNSSIQKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC(=CC(=C2)F)F)CC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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